3-(tert-Butyl)benzene-1,2-diol
Overview
Description
3-(tert-Butyl)benzene-1,2-diol, also known as 3-tert-butylcatechol, is an organic compound with the molecular formula C10H14O2. It is a derivative of catechol where one of the hydrogen atoms on the benzene ring is replaced by a tert-butyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(tert-Butyl)benzene-1,2-diol can be synthesized by the reaction of catechol with tert-butyl alcohol in the presence of a strong acid like sulfuric acid. The reaction involves the electrophilic substitution of the tert-butyl group onto the benzene ring of catechol. The reaction is typically carried out at room temperature with stirring for several hours. The product is then isolated by filtration and recrystallized from hexane .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)benzene-1,2-diol undergoes various chemical reactions including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form the corresponding dihydroxy compound.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-tert-butyl-1,2-benzoquinone.
Reduction: Formation of 3-tert-butyl-1,2-dihydroxybenzene.
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
3-(tert-Butyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in inhibiting tyrosinase activity in bacteria.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways. For example, it inhibits tyrosinase activity by binding to the active site of the enzyme, thereby preventing the oxidation of tyrosine to melanin. This inhibition is due to the compound’s ability to chelate metal ions present in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylcatechol: Another derivative of catechol with two tert-butyl groups.
tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.
Hydroquinone: A compound with two hydroxyl groups on a benzene ring but without the tert-butyl group
Uniqueness
3-(tert-Butyl)benzene-1,2-diol is unique due to the presence of both hydroxyl groups and a bulky tert-butyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
3-tert-butylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGUICYYOYEXFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4026-05-5, 27213-78-1 | |
Record name | 3-(1,1-Dimethylethyl)-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4026-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-Butylcatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butylcatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-tert-butylpyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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